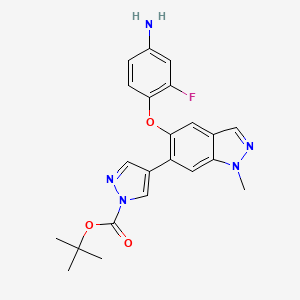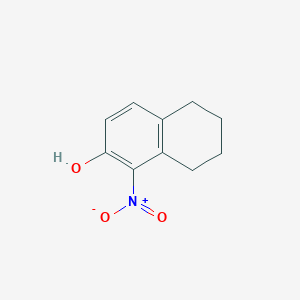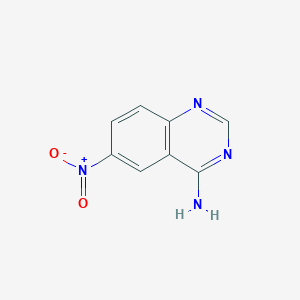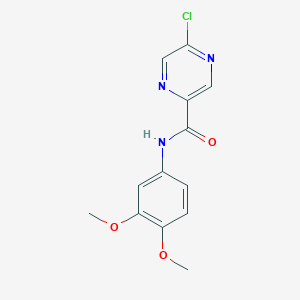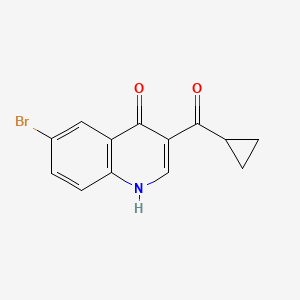
5-Methoxy-1-(trifluoromethyl)-1-indanol
概要
説明
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound known for its unique structure and properties. It contains a methoxy group, a trifluoromethyl group, and an indene backbone, making it a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(trifluoromethyl)-1-indanol typically involves multiple steps. One common method includes the following steps:
Preparation of p-trifluoromethyl benzoyl chloride: This is achieved by reacting p-trifluoromethyl benzoic acid with thionyl chloride.
Preparation of 1-halo-4-methoxyl butane: This involves the reaction of 1-chloro-4-methoxy butane with magnesium to form a Grignard reagent.
Formation of the target compound: The Grignard reagent is then reacted with p-trifluoromethyl benzoyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted indenes.
科学的研究の応用
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Methoxy-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, its trifluoromethyl group enhances its binding affinity to certain proteins, making it a potent inhibitor in biochemical pathways .
類似化合物との比較
Similar Compounds
5-Methoxy-1-(4-trifluoromethyl)phenyl-1-pentanone: This compound shares a similar structure but differs in its backbone, leading to different chemical properties and applications.
5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol: Another similar compound with a tetrahydronaphthalene backbone, which affects its reactivity and biological activity.
Uniqueness
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indene backbone combined with the methoxy and trifluoromethyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H11F3O2 |
|---|---|
分子量 |
232.20 g/mol |
IUPAC名 |
5-methoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-8-2-3-9-7(6-8)4-5-10(9,15)11(12,13)14/h2-3,6,15H,4-5H2,1H3 |
InChIキー |
ITSJGTVWYFIFMW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(CC2)(C(F)(F)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

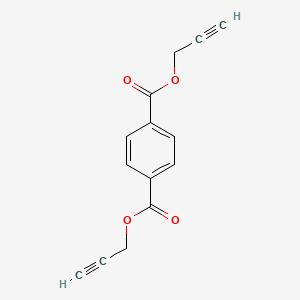

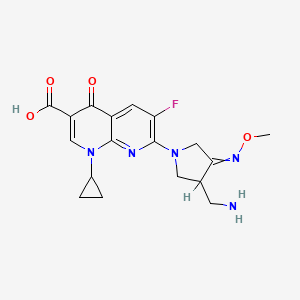
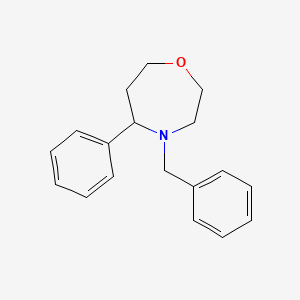
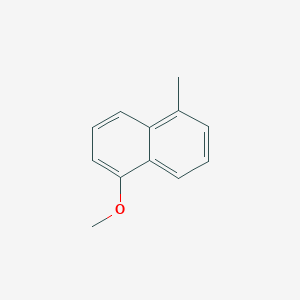
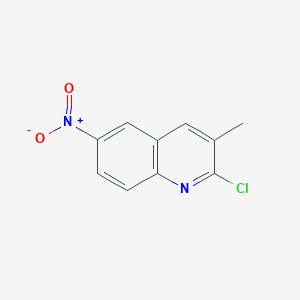
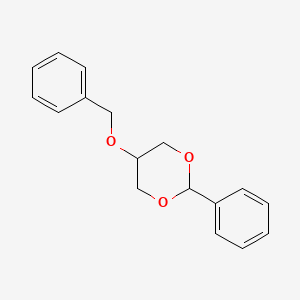
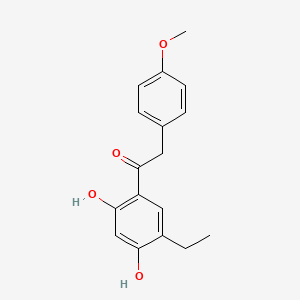
![4-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8802022.png)
